Deacetyl Vinorelbine-d3 Sulfate Salt
Description
Contextualizing Vinorelbine (B1196246) and its Metabolites within Pharmacological Studies
Vinorelbine is a semi-synthetic vinca (B1221190) alkaloid, a class of anti-mitotic agents used in chemotherapy. drugbank.comyoutube.comnih.gov It is structurally related to other vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923) and is utilized in the treatment of cancers such as non-small cell lung cancer (NSCLC) and breast cancer. drugbank.comyoutube.comwikipedia.org The pharmacological action of Vinorelbine stems from its ability to interfere with microtubule dynamics. youtube.comfrontiersin.org By binding to tubulin, the protein subunit of microtubules, it inhibits their assembly, which disrupts the formation of the mitotic spindle essential for cell division. youtube.comyoutube.com This action arrests cancer cells in the metaphase stage of mitosis, ultimately leading to cell death. frontiersin.orgyoutube.com
The Role of Deacetylvinorelbine as a Significant Metabolic Product of Vinorelbine
Deacetylvinorelbine, also known as 4-O-deacetyl vinorelbine, is the primary and most significant metabolite of Vinorelbine in humans. drugbank.comontosight.ai Unlike many drug metabolites which are inactive detoxification products, Deacetylvinorelbine is pharmacologically active, possessing an antitumor activity that is similar to its parent compound, Vinorelbine. drugbank.com
| Property | Value |
|---|---|
| Synonyms | 4-O-deacetyl vinorelbine, O-Deacetylnavelbine |
| CAS Number | 126347-74-8 scbt.comnih.gov |
| Molecular Formula | C43H52N4O7scbt.comnih.gov |
| Molecular Weight | 736.90 g/mol scbt.comnih.gov |
Rationale for Stable Isotope Labeling in Pharmaceutical Research and Development
Stable isotope labeling is a powerful technique used extensively in pharmaceutical research to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comchemicalsknowledgehub.com This method involves replacing one or more atoms of a compound with their non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.commetsol.com Because stable isotopes are chemically identical to their more common counterparts, the labeled molecule behaves virtually identically to the unlabeled drug within biological systems. metsol.comacanthusresearch.com
Deacetyl Vinorelbine-d3 Sulfate (B86663) Salt is a stable isotope-labeled version of the Deacetyl Vinorelbine metabolite. The "-d3" signifies that three hydrogen atoms in the molecule have been replaced with deuterium atoms. nucleosyn.com The primary application for such a compound is as an internal standard for quantitative bioanalysis, particularly in methods using liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS). nucleosyn.comclearsynth.com
In these analyses, a known quantity of the deuterated standard (Deacetyl Vinorelbine-d3) is added to a biological sample (like blood or urine). clearsynth.com The labeled standard co-elutes with the unlabeled metabolite during chromatography but is distinguished by the mass spectrometer due to its higher mass. scispace.com This allows for highly accurate and precise quantification of the metabolite by correcting for any variability or loss during sample extraction, processing, and instrumental analysis. clearsynth.comscispace.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it minimizes matrix effects and improves the reliability of pharmacokinetic and metabolic data. clearsynth.comscispace.com
| Property | Value |
|---|---|
| Intended Use | Internal standard for quantification of Deacetylvinorelbine nucleosyn.com |
| Molecular Formula | C43H51D3N4O11S nucleosyn.com |
| Molecular Weight | 838.00 g/mol nucleosyn.com |
Properties
Molecular Formula |
C43H52N4O7 |
|---|---|
Molecular Weight |
739.9 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41+,42-,43-/m0/s1/i5D3 |
InChI Key |
OBAOAFYUDIHEFP-OSZHYOJYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@]1(C[C@H]2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
Origin of Product |
United States |
Synthesis and Comprehensive Characterization of Deacetyl Vinorelbine D3 Sulfate Salt
Methodologies for Deuterium (B1214612) Labeling and Chemical Synthesis
The synthesis of Deacetyl Vinorelbine-d3 Sulfate (B86663) Salt is a multi-step process that involves the introduction of a stable isotope label, typically through the use of a deuterated reagent, followed by purification and salt formation. While specific proprietary synthesis routes are not extensively published, the general principles for creating such a labeled compound can be inferred from established methods for the chemical modification of vinca (B1221190) alkaloids and the synthesis of deuterated internal standards. nih.govnih.gov
A plausible synthetic strategy would involve the use of a deuterated methylating agent to introduce the trideuteromethyl (-CD3) group. For instance, if the deuterium label is on a methoxy (B1213986) group, a precursor molecule could be demethylated and subsequently re-methylated using a deuterated methyl source like iodomethane-d3 (B117434) (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4). Given that Deacetyl Vinorelbine (B1196246) is a metabolite of Vinorelbine, its synthesis could potentially start from Vinorelbine or a related precursor. The final step would involve reacting the deuterated free base with sulfuric acid to form the stable sulfate salt.
The synthesis of deuterated internal standards is a common practice in analytical chemistry to improve the accuracy and precision of quantitative assays. unimi.it The key is to introduce the deuterium atoms in a stable position within the molecule where they will not be exchanged under analytical conditions.
Advanced Spectroscopic Techniques for Isotopic Incorporation and Structural Elucidation
The confirmation of the chemical structure and the successful incorporation of deuterium in Deacetyl Vinorelbine-d3 Sulfate Salt are achieved through a combination of advanced spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.org
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of complex molecules like vinca alkaloids and their metabolites. nih.govresearchgate.net For Deacetyl Vinorelbine-d3, the mass spectrum would show a parent ion with a mass-to-charge ratio (m/z) that is three units higher than the non-deuterated analog. The fragmentation pattern of the deuterated compound in an MS/MS experiment would be compared to that of the unlabeled standard. researchgate.netiiisci.org The key fragments containing the deuterated moiety would also exhibit a +3 Da mass shift, confirming the location of the deuterium label.
The combination of these spectroscopic methods provides a comprehensive characterization of the molecule, ensuring its identity and suitability as an internal standard. researchgate.netrsc.org
Chromatographic Purity Assessment and Determination of Isotopic Enrichment for Research Applications
For its application as an internal standard in quantitative bioanalysis, both the chemical and isotopic purity of Deacetyl Vinorelbine-d3 Sulfate Salt must be rigorously assessed. researchgate.netnih.govnih.gov
Chromatographic Purity: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the standard method for determining chemical purity. mdpi.com The compound is analyzed to detect and quantify any impurities. A high level of chemical purity is essential to prevent interference with the measurement of the analyte.
Isotopic Enrichment: The isotopic enrichment refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms (in this case, three). This is typically determined by mass spectrometry. researchgate.net By analyzing the ion intensities of the deuterated compound and any residual unlabeled material, the isotopic purity can be calculated. A high isotopic enrichment is crucial to ensure the accuracy of the quantitative results obtained using the internal standard. For instance, an isotopic enrichment of 98% indicates that 98% of the molecules are the desired d3-labeled compound, with the remainder being d0, d1, or d2 species.
The following table summarizes the typical analytical parameters used in the characterization and purity assessment of such compounds, based on published methods for the analysis of Vinorelbine and its metabolites. researchgate.netnih.govnih.gov
| Parameter | Method | Typical Conditions/Specification | Purpose |
| Identity Confirmation | LC-MS/MS | ESI+, MRM transitions specific for the d3-analyte | Confirms molecular weight and fragmentation pattern |
| ¹H NMR & ²H NMR | Comparison with non-labeled standard | Confirms structure and location of deuterium | |
| Chemical Purity | HPLC-UV/MS | Gradient elution with a C18 column | Quantifies chemical impurities |
| Isotopic Enrichment | High-Resolution MS | Analysis of isotopic distribution | Determines the percentage of the d3-labeled species |
The meticulous synthesis and comprehensive characterization of Deacetyl Vinorelbine-d3 Sulfate Salt ensure its reliability as an internal standard, which is fundamental for the accurate pharmacokinetic and metabolic studies of Vinorelbine. nih.gov
Development and Validation of Advanced Bioanalytical Methods Utilizing Deacetyl Vinorelbine D3 Sulfate Salt
Principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of Vinorelbine (B1196246) and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. psu.edu This method is exceptionally well-suited for quantifying low-concentration analytes like Vinorelbine and its metabolites in complex biological samples such as plasma or whole blood. researchgate.netnih.gov
The process begins with the chromatographic separation of the target compounds from other matrix components. A reversed-phase high-performance liquid chromatography (HPLC) system, often using a C18 column, is typically employed. researchgate.netnih.gov A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) in formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile) allows for the effective separation of Vinorelbine and 4-O-deacetylvinorelbine from endogenous substances. researchgate.netnih.gov
Following separation, the column eluent is introduced into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source operating in positive ion mode. psu.edunih.gov ESI is particularly effective for polar and high-mass compounds like Vinorelbine and its derivatives, generating protonated molecular ions. psu.edu
The tandem mass spectrometry component involves a triple quadrupole mass analyzer, which performs detection in the Multiple Reaction Monitoring (MRM) mode. nih.gov This process involves three key steps:
Q1 (First Quadrupole): Selects the specific precursor ion (the protonated molecule of the analyte, [M+H]⁺).
Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas, creating several product ions.
Q3 (Third Quadrupole): Selects a specific, characteristic product ion for detection.
This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity and sensitivity by filtering out background noise. For instance, in the analysis of Vinorelbine, a common transition monitored is from the precursor ion m/z 779.4 to the product ion m/z 122.0. researchgate.net
Deacetyl Vinorelbine-d3 Sulfate (B86663) Salt as an Internal Standard in Quantitative Bioanalysis
The use of an appropriate internal standard (IS) is critical in quantitative bioanalysis to correct for variations during sample processing and instrumental analysis. chromatographyonline.com A stable isotope-labeled internal standard, such as Deacetyl Vinorelbine-d3 Sulfate Salt, is considered the gold standard. researchgate.netuab.edu This is because its physicochemical properties are nearly identical to the analyte (4-O-deacetylvinorelbine), ensuring it behaves similarly during extraction, chromatography, and ionization. However, its mass is different due to the deuterium (B1214612) atoms, allowing it to be distinguished by the mass spectrometer. nih.govmdpi.com
Matrix effects are a significant challenge in LC-MS/MS analysis, occurring when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte. psu.edulongdom.org This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the results. chromatographyonline.comnebiolab.com Electrospray ionization is particularly susceptible to these effects. nih.gov
Deacetyl Vinorelbine-d3 Sulfate Salt provides a robust strategy to compensate for these matrix effects. researchgate.net Because the deuterated standard co-elutes with the non-labeled analyte and has nearly identical ionization efficiency, it experiences the same degree of ion suppression or enhancement. uab.edu By calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal variation caused by matrix effects is effectively normalized. This ensures that the final calculated concentration is unaffected by fluctuations in the ionization process. researchgate.net
The primary goal of using Deacetyl Vinorelbine-d3 Sulfate Salt as an internal standard is to improve the precision and accuracy of the analytical method. psu.edu Complex biological samples like plasma and whole blood require extensive preparation, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove interfering substances. nih.govuab.eduuab.edu During these multi-step procedures, analyte loss can occur, leading to variability.
Table 1: Example LC-MS/MS Method Validation Parameters for Vinorelbine (VRL) and 4-O-deacetylvinorelbine (M1) Analysis
| Parameter | Vinorelbine (VRL) | 4-O-deacetylvinorelbine (M1) |
| Linearity Range | 0.05 - 25 ng/mL | 0.05 - 25 ng/mL |
| LLOQ | 0.05 ng/mL | 0.05 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.994 | ≥ 0.994 |
| Intra-assay Precision (%CV) | ≤ 11.6% | ≤ 11.6% |
| Inter-assay Precision (%CV) | ≤ 10.4% | ≤ 10.4% |
| Accuracy Range | -8.7% to 10.3% | -10.0% to 7.4% |
| This table presents representative data synthesized from validated bioanalytical methods. nih.gov |
Rigorous Method Validation Parameters for Deuterated Internal Standard-Based Assays
To ensure that a bioanalytical method is reliable and suitable for its intended purpose, it must undergo rigorous validation according to guidelines from regulatory bodies like the FDA and ICH. ijper.org When using a deuterated internal standard like Deacetyl Vinorelbine-d3 Sulfate Salt, specific parameters are evaluated to demonstrate the method's performance.
A calibration curve is essential for quantifying the analyte in unknown samples. It is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the samples. Each standard contains a known concentration of the analyte and a constant concentration of the internal standard (Deacetyl Vinorelbine-d3 Sulfate Salt).
The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied to the data. The method's linear dynamic range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For high-sensitivity methods analyzing Vinorelbine and its metabolite, LLOQs as low as 0.025 to 0.05 ng/mL have been achieved. nih.govnih.gov
Analyte recovery is a critical parameter that measures the efficiency of the extraction process. uab.edu It is determined by comparing the analytical response of an analyte that has been subjected to the entire sample preparation procedure with the response of a sample where the analyte was added to the extracted blank matrix post-extraction.
While high and consistent recovery is desirable, the use of a co-eluting, stable isotope-labeled internal standard like Deacetyl Vinorelbine-d3 Sulfate Salt can compensate for lower or more variable recovery. researchgate.net The internal standard corrects for losses during sample preparation, ensuring that the accuracy of the measurement is not compromised by incomplete extraction. uab.edu Common extraction techniques for Vinorelbine include protein precipitation, LLE with solvents like tert-butyl methyl ether, and SPE. researchgate.netnih.govnih.gov The choice of method depends on the required cleanliness of the extract and the desired recovery efficiency.
Assessment of Intra- and Inter-Assay Variability and Method Robustness
A fundamental component of bioanalytical method validation is the rigorous assessment of its precision and robustness. Precision is evaluated through intra- and inter-assay variability studies, which determine the repeatability of the method within a single analytical run and across different runs, respectively. The use of a stable isotope-labeled internal standard like Deacetyl Vinorelbine-d3 Sulfate Salt is crucial in minimizing variability that may arise from sample preparation inconsistencies or instrumental fluctuations.
Recent studies developing sensitive LC-MS/MS methods for the quantification of vinorelbine and its primary active metabolite, 4-O-deacetylvinorelbine, have demonstrated excellent precision and accuracy, underscoring the effectiveness of using deuterated internal standards. nih.gov For instance, a highly sensitive method developed for the simultaneous quantification of several vinca-alkaloids, including 4-O-deacetylvinorelbine, reported intra- and inter-assay bias and precisions to be within ±12.4% and ≤10.6%, respectively. nih.gov Another rapid LC-MS/MS method for therapeutic drug monitoring showed intra- and inter-assay precisions of ≤11.6% and ≤10.4%, with accuracy ranges of [-8.7%; 10.3%] and [-10.0; 7.4%] for vinorelbine and its deacetylated metabolite. nih.gov
The data from these validation studies can be summarized as follows:
Table 1: Intra-Assay Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| 4-O-deacetylvinorelbine | Low QC | ≤ 11.6 | -10.0 to 7.4 |
| Medium QC | ≤ 11.6 | -10.0 to 7.4 |
Table 2: Inter-Assay Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| 4-O-deacetylvinorelbine | Low QC | ≤ 10.4 | -10.0 to 7.4 |
| Medium QC | ≤ 10.4 | -10.0 to 7.4 |
Method robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the reliability of the method when transferred between different laboratories, analysts, or instruments. While specific robustness testing data for methods explicitly using Deacetyl Vinorelbine-d3 Sulfate Salt is not detailed in the provided information, the principles of such testing involve varying parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the impact on analytical results. The co-eluting nature of a deuterated internal standard like Deacetyl Vinorelbine-d3 with the analyte of interest provides a significant advantage in maintaining method robustness, as it compensates for minor chromatographic shifts.
Integration of Deacetyl Vinorelbine-d3 Sulfate Salt with Other Advanced Chromatographic and Spectrometric Techniques
The utility of Deacetyl Vinorelbine-d3 Sulfate Salt as an internal standard is significantly enhanced when coupled with advanced analytical platforms that offer higher resolution, sensitivity, and specificity.
Ultra-High-Performance Liquid Chromatography (UHPLC)-Tandem Mass Spectrometry (MS/MS): The move from conventional HPLC to UHPLC has been a significant advancement in bioanalysis. UHPLC systems utilize columns with smaller particle sizes (<2 µm), leading to sharper peaks, improved resolution, and shorter run times. When a UHPLC system is coupled with a tandem mass spectrometer (MS/MS), it provides a highly sensitive and selective analytical platform. A validated UHPLC-MS/MS assay for the determination of vinorelbine and its metabolites demonstrated intra- and inter-day relative deviations of less than 10% and accuracy ranging from 86.35% to 113.44%. nih.gov The use of Deacetyl Vinorelbine-d3 Sulfate Salt in such a system would be instrumental in achieving this high level of precision by correcting for any variability in the rapid chromatographic and ionization processes.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): A further enhancement to bioanalytical methods is the integration of ion mobility spectrometry (IMS) with mass spectrometry. IMS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. This technique can separate isomeric and isobaric compounds that may not be resolved by chromatography alone. The coupling of IMS with MS can lead to cleaner spectra and more confident compound identification. In the context of analyzing complex biological samples for deacetyl vinorelbine, the use of Deacetyl Vinorelbine-d3 Sulfate Salt as an internal standard in an LC-IMS-MS workflow would provide an invaluable reference point for both retention time and drift time, further increasing the accuracy and reliability of quantification. The internal standard would co-elute chromatographically and have a very similar drift time to the analyte, ensuring precise correction for any fluctuations in the multi-dimensional analytical system.
Applications of Deacetyl Vinorelbine D3 Sulfate Salt in Drug Disposition and Metabolism Research
Methodological Frameworks for Preclinical Pharmacokinetic Investigations Employing Deuterated Metabolites
In preclinical pharmacokinetic (PK) investigations, establishing a robust and accurate analytical methodology is paramount for characterizing the behavior of a drug and its metabolites. Deuterated compounds, such as Deacetyl Vinorelbine-d3 Sulfate (B86663) Salt, are integral to these frameworks, primarily serving as ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.govnih.gov
The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis. nih.govnih.gov Because the deuterated analog is nearly identical to the endogenous metabolite (analyte) in its physicochemical properties, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. nih.gov This co-behavior allows the SIL internal standard to accurately correct for variability during sample preparation, extraction, and analysis, which is a significant advantage over using a structurally different internal standard. nih.gov
A typical methodological framework involves:
Sample Collection: Preclinical PK studies involve collecting biological matrices (e.g., plasma, urine, tissue homogenates) from animal models at various time points after administration of the parent drug, vinorelbine (B1196246).
Sample Preparation: A known concentration of Deacetyl Vinorelbine-d3 Sulfate Salt is spiked into each biological sample. The samples then undergo an extraction process, such as protein precipitation or liquid-liquid extraction, to isolate the analytes from interfering matrix components. nih.govresearchgate.net
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The ratio of the analyte's response to the internal standard's response is measured. This ratio is used to calculate the exact concentration of the deacetylvinorelbine metabolite in the original sample by comparing it against a calibration curve. nih.gov
The kinetic deuterium (B1214612) isotope effect (KDIE) is another important consideration. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond, which can slow the rate of metabolic reactions that involve breaking this bond. semanticscholar.orgnih.gov While this property is often exploited to intentionally alter a drug's PK profile, in the context of its use as an internal standard, the "d3" label on the acetyl group is typically placed at a non-metabolically active site to ensure its stability during the analytical process without interfering with the quantification of the actual metabolite. nih.gov This methodological approach significantly enhances the reliability and precision of pharmacokinetic data, enabling a clearer understanding of the metabolite's formation and clearance kinetics.
In Vitro Studies for the Elucidation of Deacetylvinorelbine Biotransformation Pathways
In vitro model systems are essential for dissecting the specific biochemical reactions that constitute a drug's metabolic fate. These systems, which include human liver microsomes (HLMs), recombinant enzymes, and hepatocytes, allow researchers to identify the key enzymes and pathways involved in the biotransformation of vinorelbine to deacetylvinorelbine.
The conversion of vinorelbine to 4-O-deacetylvinorelbine is a hydrolytic reaction, but it is primarily governed by two major families of drug-metabolizing enzymes: Cytochrome P450s and Carboxylesterases.
| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) |
|---|---|---|
| CYP3A4 + b5 | 2.6 | 1.4 |
| CYP3A5 + b5 | 3.6 | 1.4 |
Carboxylesterases (CES): Carboxylesterases are key enzymes that catalyze the hydrolysis of ester, amide, and thioester bonds. nih.gov Human carboxylesterase 2 (CES2), which is highly expressed in the intestine and liver, has been identified as a key enzyme in the deacetylation of vinorelbine. researchgate.netnih.gov Studies using knockout mice lacking Ces2 genes showed a significant reduction in the metabolism of vinorelbine to deacetylvinorelbine, confirming the enzyme's crucial role. researchgate.net Inhibition studies using loperamide, a CES2-specific inhibitor, also demonstrated a marked decrease in the formation of the deacetyl metabolite in ex vivo plasma incubations. researchgate.net
4-O-deacetylvinorelbine is the only known active metabolite of vinorelbine. researchgate.net Research has shown that while numerous metabolites of vinorelbine are formed, most are cleared from the blood rapidly. In contrast, 4-O-deacetylvinorelbine exhibits a slower clearance rate. nih.gov
The comprehensive characterization of this metabolite is achieved using advanced analytical techniques, primarily HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govchromatographyonline.com This method allows for the separation of the metabolite from the parent drug and other metabolic products, followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. nih.govresearchgate.net
| Parameter | Vinorelbine | 4-O-Deacetylvinorelbine | Internal Standard (Vinorelbine-d3) |
|---|---|---|---|
| Precursor Ion (m/z) | 779.4 | 737.4 | 782.4 |
| Product Ion (m/z) | 122.1 | 122.1 | 122.1 |
| Linear Range (ng/mL) | 0.05 - 25 | 0.05 - 25 | N/A |
| Matrix | Whole Blood / Plasma |
Profiling studies have identified a total of 17 metabolites of vinorelbine in humans, resulting from Phase I reactions including deacetylation, oxidation, dealkylation, and hydroxylation. nih.gov Deacetylvinorelbine is a key node in this metabolic network, and understanding its formation and subsequent fate is critical for a complete picture of vinorelbine's disposition.
Comparative Metabolism Assessments Using Stable Isotope Labeled Analogs to Understand Metabolic Divergence
Metabolic pathways can vary significantly between species and among human individuals due to genetic polymorphisms in drug-metabolizing enzymes. Stable isotope-labeled analogs are powerful tools for investigating this metabolic divergence. nih.govfrontiersin.org
Inter-individual variability in vinorelbine metabolism is influenced by genetic variants of the CYP3A5 enzyme. The CYP3A51 allele leads to the expression of a functional enzyme ("high expressers"), while individuals with the CYP3A53 allele produce a non-functional protein ("low expressers"). nih.govmdpi.com Although both CYP3A4 and CYP3A5 metabolize vinorelbine with similar efficiency, studies in human liver microsomes from donors with different genotypes have sought to understand the specific contribution of each enzyme. researchgate.netnih.gov
| CYP3A Activity Marker | Correlation Coefficient (r²) | Significance (P-value) |
|---|---|---|
| Itraconazole Hydroxylation (CYP3A4 specific) | 0.93 | < 0.001 |
| Testosterone 6β-hydroxylation (CYP3A4 predominant) | 0.78 | < 0.001 |
| Vincristine (B1662923) M1 Formation (CYP3A5) in low expressers | 0.89 | < 0.001 |
A stable isotope-labeled compound like Deacetyl Vinorelbine-d3 Sulfate Salt could be used in sophisticated clinical or preclinical study designs to probe these differences more deeply. For instance, a mixture of labeled and unlabeled vinorelbine could be administered, and the isotopic ratios in the resulting metabolites could be tracked. This would allow for a precise comparison of the flux through different metabolic pathways (e.g., deacetylation vs. other oxidative pathways) in individuals with different CYP3A5 genotypes, providing a clearer understanding of how genetic differences cause metabolic divergence.
Deacetyl Vinorelbine D3 Sulfate Salt As a Reference Material and Its Role in Pharmaceutical Quality Control
Importance of Deacetyl Vinorelbine-d3 Sulfate (B86663) Salt as a Certified Reference Standard
In the context of pharmaceutical analysis, isotopically labeled compounds, such as Deacetyl Vinorelbine-d3 Sulfate Salt, are particularly valuable as internal standards. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to its non-labeled counterpart, Deacetyl Vinorelbine (B1196246), but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry, a common analytical technique in pharmaceutical laboratories. thermofisher.comresolvemass.ca The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for bioanalytical method development as it provides a reliable tool for ensuring the accuracy and precision of analytical results. nih.gov
The certification of Deacetyl Vinorelbine-d3 Sulfate Salt as a reference standard provides a guarantee of its quality and suitability for its intended use. This certification comes with a Certificate of Analysis, which provides detailed information about the material's properties and its traceability to established metrological standards. gbjpl.com.au For pharmaceutical companies, the use of such a certified standard is indispensable for meeting stringent regulatory requirements for drug quality and safety. simsonpharma.com
Utility in Impurity Profiling and Quantification for Vinorelbine and Related Substances
The impurity profile of a drug substance, which is the identification and quantification of all impurities present, is a critical aspect of pharmaceutical quality control. ijnrd.org Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines regarding the levels of impurities in pharmaceutical products. Deacetyl Vinorelbine is a known metabolite and impurity of the anticancer drug Vinorelbine. Therefore, its accurate quantification is essential to ensure the safety and efficacy of Vinorelbine-containing medications.
Deacetyl Vinorelbine-d3 Sulfate Salt plays a crucial role in the accurate impurity profiling and quantification of Vinorelbine and its related substances. In analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is added to samples in a known quantity to correct for variations that can occur during sample preparation and analysis. resolvemass.ca Because the isotopically labeled standard behaves almost identically to the non-labeled analyte (Deacetyl Vinorelbine) during extraction and chromatography, it can effectively compensate for any losses or variations, leading to more accurate and precise quantification. researchgate.net
Several studies have highlighted the importance of quantifying Deacetyl Vinorelbine in biological samples. For instance, a rapid and sensitive LC-MS/MS method has been developed for the simultaneous quantification of Vinorelbine and 4-O-deacetylvinorelbine in human whole blood. nih.gov While this particular study did not use the deuterated form, the use of a stable isotope-labeled internal standard like Deacetyl Vinorelbine-d3 Sulfate Salt would be the preferred approach to enhance the reliability of such an assay. nih.gov The high sensitivity and specificity of LC-MS make it a powerful tool for detecting and quantifying trace levels of impurities in complex mixtures. resolvemass.ca
The table below illustrates the key analytical parameters for the quantification of Vinorelbine and its deacetyl metabolite, underscoring the need for precise analytical standards.
| Parameter | Vinorelbine | 4-O-deacetylvinorelbine |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |
| Linearity Range | up to 25 ng/mL | up to 25 ng/mL |
| Intra-assay Precision | ≤ 11.6% | ≤ 10.4% |
| Inter-assay Precision | ≤ 11.6% | ≤ 10.4% |
| Accuracy Range | [-8.7%; 10.3%] | [-10.0; 7.4%] |
| Data from a rapid LC-MS/MS method for therapeutic drug monitoring. nih.gov |
Contribution to the Establishment of Analytical Standards for Research and Regulatory Compliance
The establishment of robust and reliable analytical standards is a cornerstone of pharmaceutical research and development, as well as a requirement for regulatory compliance. Deacetyl Vinorelbine-d3 Sulfate Salt, as a certified reference material, makes a significant contribution in this area. Its availability allows different laboratories to use the same well-characterized standard, leading to greater consistency and comparability of analytical results. cwsabroad.com
In a research setting, the use of a high-purity, certified standard is essential for developing and validating new analytical methods for the study of Vinorelbine and its metabolites. Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. unodc.org This includes assessing parameters such as accuracy, precision, specificity, and linearity, all of which are facilitated by the use of a reliable reference standard. demarcheiso17025.com
For regulatory compliance, pharmaceutical companies must demonstrate that their products meet the quality standards set by authorities such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). cwsabroad.com These pharmacopeias often provide official monographs that specify the tests and acceptance criteria for drug substances and products, including limits for impurities. The use of certified reference standards like Deacetyl Vinorelbine-d3 Sulfate Salt is integral to performing these tests and ensuring that the product is compliant. The table below lists some of the impurities that are monitored in Vinorelbine, highlighting the complexity of impurity profiling and the need for specific reference standards for each.
| Impurity Name | Type |
| Vinorelbine EP Impurity B (4-O-Deacetylvinorelbine) | Metabolite, Degradant |
| 18'-O-demethylvinorelbine | Process Impurity |
| 6'-N-methylvinorelbine | Process Impurity |
| 23-O-demethylvinoreline | Process Impurity |
| 17-bromovinorelbine | Process Impurity |
| Information compiled from various sources on Vinorelbine impurities. nih.govsynzeal.com |
Future Directions and Methodological Innovations in Research on Deacetyl Vinorelbine D3 Sulfate Salt
Advances in Isotopic Labeling Techniques for Complex Pharmaceutical Compounds
Isotopic labeling is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies, providing a means to trace and quantify drug molecules within complex biological systems. musechem.comnih.gov The synthesis of a labeled internal standard such as Deacetyl Vinorelbine-d3 Sulfate (B86663) Salt relies on these techniques. Historically, the incorporation of isotopes like deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C) was often a lengthy process integrated into the early stages of synthesis. acs.org However, recent innovations are focused on improving efficiency, selectivity, and safety, particularly for structurally complex molecules.
A significant advancement is the development of late-stage functionalization (LSF). This approach allows for the incorporation of isotopes into a molecule at one of the final steps of its synthesis. musechem.com This strategy is highly efficient as it minimizes the number of steps involving isotopic material, which is especially beneficial when working with radioactive isotopes like carbon-14. acs.org
Hydrogen Isotope Exchange (HIE) has also seen remarkable progress. musechem.com This method enables the exchange of hydrogen atoms in a molecule with their heavier isotopes, deuterium and tritium. Modern HIE is often facilitated by highly effective catalysts.
Iridium and Ruthenium Catalysts: These transition metal catalysts have demonstrated high efficiency and selectivity in facilitating hydrogen-deuterium exchange, even in complex pharmaceutical compounds with numerous functional groups. musechem.com
Nanoparticle Catalysts: Emerging research into nanoparticle catalysts is opening new possibilities for HIE reactions, offering unique catalytic properties. musechem.com
These advanced methods are crucial for producing stable isotope-labeled (SIL) compounds, which serve as ideal internal standards in mass spectrometry-based bioanalysis due to their chemical similarity to the analyte but distinct mass. nih.govacs.org The use of stable isotopes like deuterium in Deacetyl Vinorelbine-d3 Sulfate Salt is preferred for many quantitative studies to avoid the complications of handling radioactive material. outsourcedpharma.com
Table 1: Comparison of Modern Isotopic Labeling Techniques
| Technique | Principle | Advantages | Key Applications in Pharmaceutical Research |
| Late-Stage Functionalization (LSF) | Incorporation of an isotope in the final steps of a synthetic route. | Increased efficiency, reduced radioactive waste, allows for rapid access to labeled compounds. musechem.com | Preparing ¹⁴C-labeled compounds for ADME studies. acs.org |
| Hydrogen Isotope Exchange (HIE) | Catalytic exchange of hydrogen atoms with deuterium or tritium. | High versatility, applicable to a wide range of complex molecules. musechem.com | Synthesis of deuterated internal standards for mass spectrometry. nih.gov |
| Biocatalysis Integration | Use of enzymes to facilitate selective isotope incorporation. | High selectivity (regio- and stereoselectivity), environmentally friendly conditions. chemicalsknowledgehub.com | Labeling of biologics like peptides and complex small molecules. chemicalsknowledgehub.com |
Prospects for High-Throughput Bioanalytical Methodologies for Vinorelbine (B1196246) and its Metabolites
The demand for faster and more efficient analysis in drug development has driven the evolution of bioanalytical techniques. nih.gov For vinorelbine and its primary active metabolite, 4-O-deacetylvinorelbine, robust and high-throughput methods are essential for pharmacokinetic studies. nih.govnih.gov
The paradigm has shifted from older, slower methods like high-performance liquid chromatography with UV detection (HPLC-UV) to more sensitive and specific techniques. nih.gov The current gold standard is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govdanaher.com This method offers exceptional sensitivity and selectivity, allowing for the simultaneous quantification of multiple analytes in a single run. danaher.commdpi.com A highly sensitive LC-MS/MS method has been successfully developed and validated for the concurrent measurement of vinorelbine and 4-O-deacetylvinorelbine in human plasma, utilizing deuterated isotopes as internal standards to ensure accuracy. nih.gov
Future prospects in this area point towards even greater throughput and automation.
High-Resolution Mass Spectrometry (HR-MS): Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap systems are becoming more common in drug metabolism studies. mdpi.comchromatographyonline.com They provide exact mass measurements, which increases confidence in metabolite identification and allows for simultaneous qualitative and quantitative analysis in a single injection. chromatographyonline.com This capability is ideal for metabolite profiling and identification in discovery-phase research.
Automated Sample Preparation: Platforms that automate liquid-liquid extraction or solid-phase extraction can significantly reduce sample preparation time, which is often the bottleneck in bioanalysis. osti.govmdpi.com The integration of these automated systems with LC-MS instruments creates a streamlined workflow from sample to result.
Direct Infusion and Ambient Ionization MS: Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) reduce or eliminate the need for chromatographic separation, drastically cutting down analysis time. osti.govnih.gov While these methods may sacrifice some of the separation power of LC, they are promising for rapid screening applications where throughput is paramount. osti.gov
The trade-off between speed and comprehensive coverage remains a key consideration, but ongoing technological miniaturization and microfluidics integration promise to bridge this gap, enabling both rapid and thorough analysis. osti.gov
Table 2: Evolution of Bioanalytical Methods for Vinca (B1221190) Alkaloids
| Method | Typical Sensitivity (Lower Limit of Quantification) | Throughput | Key Features |
| HPLC-UV | ~2.5 ng/mL nih.gov | Low to Medium | Robust and well-established; lacks the specificity of MS. nih.govlongdom.org |
| LC-MS/MS (Triple Quadrupole) | < 1 ng/mL nih.gov | Medium to High | Gold standard for quantitative bioanalysis; high sensitivity and selectivity. nih.govdanaher.com |
| LC-HR-MS (e.g., QTOF, Orbitrap) | Variable, comparable to LC-MS/MS | Medium | Provides exact mass data, enabling simultaneous quantification and structural elucidation of unknown metabolites. mdpi.comchromatographyonline.com |
| Direct Infusion MS | Analyte-dependent | Very High | Eliminates chromatography for ultra-fast screening; susceptible to matrix effects. osti.govresearchgate.net |
Interdisciplinary Approaches Integrating Advanced Analytical Techniques in Drug Metabolism Research
The future of drug metabolism research, including the study of compounds like vinorelbine, lies in the convergence of multiple scientific disciplines. wiserpub.com Characterizing the complete metabolic profile of a drug requires more than just advanced analytical hardware; it necessitates an integrated approach combining analytical chemistry, biochemistry, pharmacology, and computational science. nih.govijpsjournal.com
Metabolomics , the large-scale study of small molecules within a biological system, provides a powerful framework for this interdisciplinary research. nih.govbccresearch.com By applying untargeted or targeted metabolomics approaches, researchers can gain a holistic view of the biochemical changes induced by a drug. For instance, a metabolomics study using gas chromatography-time-of-flight mass spectrometry (GC-TOF/MS) identified significant metabolic pathway alterations, including in purine (B94841) and folate metabolism, in response to vinorelbine treatment in a lung cancer model. nih.gov
The integration of advanced analytical data with powerful software tools is transforming metabolite identification. worldpharmatoday.com Modern mass spectrometry software incorporates intelligent algorithms that can automatically detect potential metabolites based on predicted biotransformations and analyze complex tandem mass spectrometry (MS/MS) fragmentation data to help elucidate their structures. worldpharmatoday.com This reduces manual data review time and minimizes human subjectivity. worldpharmatoday.com
This interdisciplinary synergy is creating a more predictive and comprehensive approach to drug development:
Analytical Chemistry: Develops and refines the high-sensitivity, high-throughput separation and detection methods (e.g., LC-HR-MS). longdom.org
Biochemistry/Pharmacology: Designs in vitro and in vivo experiments to understand enzyme kinetics, metabolic pathways, and the pharmacological activity of metabolites. nih.gov
Computational Science & Bioinformatics: Creates the software, databases, and machine learning models needed to process vast datasets, predict metabolic fates, and identify novel biomarkers from metabolomics data. bccresearch.comworldpharmatoday.com
By combining these fields, researchers can move beyond simple quantification to build comprehensive models of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to safer and more effective therapeutics. chemicalsknowledgehub.comnih.gov
Table 3: Contributions of Various Disciplines to Modern Drug Metabolism Research
| Discipline | Key Role & Contribution | Example Application |
| Analytical Chemistry | Development of sensitive and high-resolution instrumentation (e.g., HR-MS, advanced chromatography). ijpsjournal.com | Establishing an LC-MS/MS method to quantify vinorelbine and its metabolites in plasma. nih.gov |
| Biochemistry | Characterization of metabolic enzymes and pathways (e.g., cytochrome P450 activity). nih.gov | Identifying the specific enzymes responsible for the deacetylation of vinorelbine. |
| Pharmacology | Evaluating the therapeutic activity and potential toxicity of metabolites. nih.gov | Determining if 4-O-deacetylvinorelbine has similar anti-mitotic activity to the parent drug. nih.gov |
| Computational Science | Data processing, metabolite prediction, pathway analysis, and pharmacokinetic modeling. worldpharmatoday.com | Using software to mine HR-MS data for all potential vinorelbine metabolites in a single experiment. |
| Systems Biology | Integrating 'omics' data (genomics, proteomics, metabolomics) for a holistic view of drug effects. bccresearch.com | Correlating a patient's genetic profile with their vinorelbine metabolic phenotype. nih.gov |
Q & A
Q. Table 1. Gravimetric Analysis of Sulfate Content
Q. Table 2. Key Pharmacological Parameters for Microtubule Inhibition
| Compound | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|
| Vinorelbine ditartrate | 1.25 | HeLa | |
| Deacetyl Vinorelbine-d3* | *Pending | *In progress | – |
*Hypothetical data; requires empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
